2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid

Physicochemical characterization Lipophilicity prediction Chromatographic behavior

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid (CAS 1263213-64-4, molecular formula C₁₂H₁₂BrNO₃, molecular weight 298.13 g/mol) is a synthetic oxindole derivative featuring a reactive 5-bromo substituent for cross-coupling, a metabolism-blocking 3,3-dimethyl group, and an N-terminal acetic acid moiety enabling direct amidation with amines. The compound is supplied at ≥95% purity and is primarily employed as a versatile advanced intermediate in medicinal chemistry, with documented downstream activity against maternal embryonic leucine zipper kinase (MELK) and the NLRP3 inflammasome.

Molecular Formula C12H12BrNO3
Molecular Weight 298.13 g/mol
CAS No. 1263213-64-4
Cat. No. B1380744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid
CAS1263213-64-4
Molecular FormulaC12H12BrNO3
Molecular Weight298.13 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)O)C
InChIInChI=1S/C12H12BrNO3/c1-12(2)8-5-7(13)3-4-9(8)14(11(12)17)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16)
InChIKeyVLXUYAVIPVELKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid (CAS 1263213-64-4): A Dual-Featured Oxindole Building Block for Kinase and Inflammasome Inhibitor Synthesis


2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid (CAS 1263213-64-4, molecular formula C₁₂H₁₂BrNO₃, molecular weight 298.13 g/mol) is a synthetic oxindole derivative featuring a reactive 5-bromo substituent for cross-coupling, a metabolism-blocking 3,3-dimethyl group, and an N-terminal acetic acid moiety enabling direct amidation with amines . The compound is supplied at ≥95% purity and is primarily employed as a versatile advanced intermediate in medicinal chemistry, with documented downstream activity against maternal embryonic leucine zipper kinase (MELK) and the NLRP3 inflammasome [1].

Why 2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid Cannot Be Substituted by Unhalogenated or Non-gem-Dimethyl Oxindole Acetic Acids


Generic oxindole-N1-acetic acids lack the synergistic combination of features present in this compound. The 5-bromo substituent is essential for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) that enables late-stage diversification—a capability absent in the des-bromo analog 2-(3,3-dimethyl-2-oxoindolin-1-yl)acetic acid (CAS 1171140-03-6, MW 219.24 g/mol) . Conversely, the 3,3-dimethyl group provides steric shielding that blocks oxidative metabolism at the C3 position, a vulnerability of the des-dimethyl analog 2-(5-bromo-2-oxoindolin-1-yl)acetic acid (CAS 881609-04-7, MW 270.08 g/mol) which lacks this motif and shows predicted lower metabolic stability . The free carboxylic acid also permits direct amide bond formation without a deprotection step, unlike the methyl ester analog (CAS 1263213-65-5) which requires saponification before conjugation, adding an unnecessary synthetic step .

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid: Quantitative Differentiation Evidence Against Closest Analogs


Predicted Physicochemical Properties of Target Compound vs. Des-Bromo Analog

The target compound 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid (C₁₂H₁₂BrNO₃, MW 298.13) displays a predicted density of 1.545±0.06 g/cm³ and a predicted boiling point of 527.6±50.0 °C . In contrast, the des‑bromo analog 2-(3,3-dimethyl-2-oxoindolin-1-yl)acetic acid (C₁₂H₁₃NO₃, MW 219.24) lacks the heavy bromine atom and consequently has a markedly lower molecular weight (difference = 78.89 g/mol) . The bromine atom increases both molecular weight and lipophilicity, which directly influences reversed‑phase chromatographic retention times, organic/aqueous partition behavior, and passive membrane permeability in cell‑based assays.

Physicochemical characterization Lipophilicity prediction Chromatographic behavior

Synthetic Diversifiability via 5-Bromo Cross-Coupling Handle vs. Unhalogenated Analog

The 5‑bromo substituent on the target compound enables palladium‑catalyzed Suzuki‑Miyaura and Buchwald‑Hartwig cross‑coupling reactions for late‑stage diversification, a capability confirmed by the compound's use as a building block in patent WO2023220715A1 for NLRP3‑inhibiting oxoindolinyl amide derivatives [1]. In contrast, the des‑bromo analog (CAS 1171140‑03‑6) lacks any halogen substituent and therefore cannot undergo direct cross‑coupling at the 5‑position without prior halogenation, adding a synthetic step that typically reduces overall yield by 20–40% . This difference represents a qualitative but decisive advantage in parallel library synthesis and structure‑activity relationship (SAR) exploration.

Synthetic chemistry Cross-coupling Late-stage functionalization

MELK Inhibitory Activity: Methyl Ester Analog Demonstrates Scaffold Potency

The methyl ester analog of the target compound, methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate (CAS 1263213-65-5), exhibits IC₅₀ = 141 nM against recombinant human maternal embryonic leucine zipper kinase (MELK) as measured by ADP‑Glo assay [1]. Although direct IC₅₀ data for the free acid form are not reported, the ester serves as a validated pro‑agent; the free acid is its immediate precursor and retains the same oxindole pharmacophore with the critical 5‑bromo and 3,3‑dimethyl features. The des‑bromo analog shows no reported MELK activity in the same assay system, consistent with the known requirement of halogen substituents for optimal kinase hinge‑region binding in oxindole scaffolds .

Kinase inhibition Oncology MELK

Metabolic Shielding by 3,3-Dimethyl Group vs. Des-Dimethyl Analog

The gem‑dimethyl substitution at C3 of the oxindole ring is a well‑documented strategy to block cytochrome P450‑mediated oxidation at the benzylic C3 position, thereby improving metabolic half‑life in liver microsome assays [1]. The target compound incorporates this motif, whereas the des‑dimethyl analog 2-(5-bromo‑2‑oxoindolin‑1‑yl)acetic acid (CAS 881609‑04‑7) possesses an unsubstituted C3 methylene susceptible to oxidative metabolism . Similar 3,3‑dimethyl‑oxoindoline derivatives have demonstrated oral bioavailability in animal models (e.g., compound 10a, a STING inhibitor, achieved 38% oral bioavailability in mice), directly attributable to the metabolic shielding provided by the dimethyl group [1].

Metabolic stability Pharmacokinetics Lead optimization

Optimal Research and Procurement Scenarios for 2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid


NLRP3 Inflammasome Inhibitor Lead Optimization

The target compound serves as a direct N‑terminal acetic acid building block for constructing oxoindolinyl amide libraries targeting the NLRP3 inflammasome, as disclosed in patent WO2023220715A1. Its free carboxylic acid enables one‑step HATU‑ or EDCI‑mediated amide coupling with diverse amine fragments, while the 5‑bromo handle permits subsequent Pd‑catalyzed diversification to explore the C5 aryl pocket, accelerating SAR cycles relative to building blocks requiring deprotection or prior halogenation [1].

Kinase Inhibitor Scaffold Expansion via Late-Stage Functionalization

Given the 141 nM MELK IC₅₀ of its methyl ester analog, the free acid form is ideally suited for generating amide‑linked kinase inhibitor libraries. The 3,3‑dimethyl group provides intrinsic metabolic stability, and the 5‑bromo group allows for rapid Suzuki‑Miyaura diversification to probe kinase selectivity profiles without resynthesizing the core scaffold [2].

Fragment-Based Drug Discovery (FBDD) Advanced Intermediate

With a molecular weight of 298.13 g/mol and a predicted LogP increase over the des‑bromo analog, this compound is an ideal 'fragment‑growth' building block. The acetic acid warhead enables direct conjugation to fragment‑identified amine hits, while the bromine provides a vector for subsequent fragment linking or optimization, fitting the fragment‑to‑lead pipeline criteria of Rule‑of‑Three compliance after conjugation .

Anti-Infective SAR Exploration Targeting Urease or DNA Gyrase

Oxoindoline derivatives have demonstrated potent H. pylori urease inhibition (IC₅₀ as low as 0.71 µM) and dual DNA Gyrase/FabH inhibition. The target compound's 5‑bromo substituent and N1‑acetic acid handle make it a privileged starting point for synthesizing and screening novel anti‑infective analogs against these validated bacterial targets [3].

Quote Request

Request a Quote for 2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.